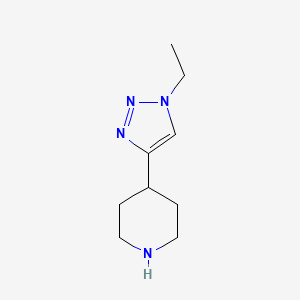

4-(1-Ethyltriazol-4-yl)piperidine

CAS No.:

Cat. No.: VC13136509

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4 |

|---|---|

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 4-(1-ethyltriazol-4-yl)piperidine |

| Standard InChI | InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | JTAKQCCVSSCPQP-UHFFFAOYSA-N |

| SMILES | CCN1C=C(N=N1)C2CCNCC2 |

| Canonical SMILES | CCN1C=C(N=N1)C2CCNCC2 |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The molecular formula of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is C₁₀H₁₇N₃, with a molar mass of 179.27 g/mol. Its structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) at the 4-position. The pyrazole group is further substituted with an ethyl chain at the 1-position .

Key structural descriptors include:

-

SMILES:

CCN1C=C(C=N1)C2CCNCC2 -

InChIKey:

RJJVORCLCTXFLM-UHFFFAOYSA-N

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which influence mass spectrometry behavior, have been computationally predicted for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.14952 | 142.7 |

| [M+Na]⁺ | 202.13146 | 153.8 |

| [M+NH₄]⁺ | 197.17606 | 150.6 |

| [M-H]⁻ | 178.13496 | 144.3 |

These values suggest moderate polarity and stability under ionization conditions, typical of piperidine derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

While no direct synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is documented, analogous piperidine-pyrazole hybrids are synthesized via:

-

N-Alkylation of Pyrazole: Introducing the ethyl group via alkylation of pyrazole precursors.

-

Piperidine Functionalization: Coupling pre-formed pyrazole moieties to piperidine rings using cross-coupling reactions (e.g., Suzuki-Miyaura).

A related patent (CN106432232A) describes the synthesis of 4-amino-1-t-butoxycarbonylpiperidine, which involves:

-

Step 1: Protection of 4-piperidone with tert-butoxycarbonyl (Boc) groups.

-

Step 2: Reductive amination using sodium borohydride and ammonia ethanol solution to yield 4-amino-piperidine derivatives .

Adapting this protocol, the pyrazole moiety could be introduced via nucleophilic substitution or palladium-catalyzed coupling post-deprotection.

Critical Reaction Parameters

Key steps from analogous syntheses include:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Dimethyl dicarbonate, NaHCO₃ | 91% |

| Reductive Amination | NaBH₄, NH₃/EtOH | 81% |

| Deprotection | HCl/EtOAc | 78% |

These conditions highlight the importance of nitrogen protection and controlled reduction in piperidine functionalization.

Industrial and Medicinal Applications

Drug Development

Piperidine-morpholine hybrids (e.g., Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate) serve as intermediates in anticancer agents like Alectinib. The ethylpyrazole group in 4-(1-ethyl-1H-pyrazol-4-yl)piperidine could similarly act as a pharmacophore in kinase inhibitors.

Material Science

Piperidine derivatives are precursors for polymers requiring rigid, nitrogen-rich backbones. Their thermal stability (decomposition >200°C) suits high-performance materials.

Research Gaps and Future Directions

Despite its structural promise, 4-(1-ethyl-1H-pyrazol-4-yl)piperidine remains underexplored. Critical areas for investigation include:

-

Synthetic Optimization: Developing one-pot methodologies to reduce step counts.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

-

Target Identification: High-throughput screening against disease-relevant protein libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume